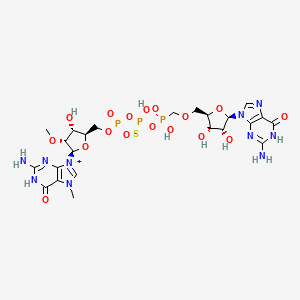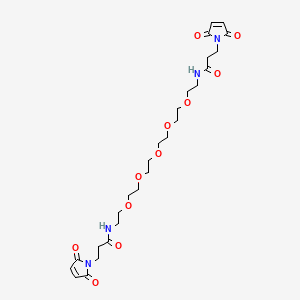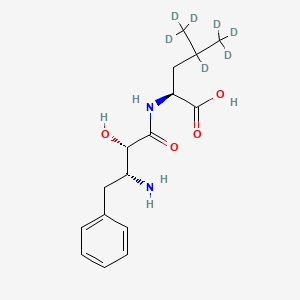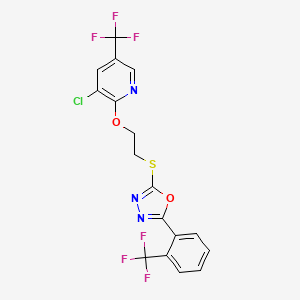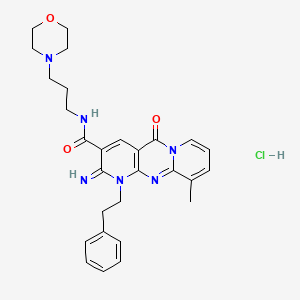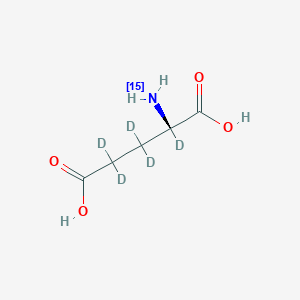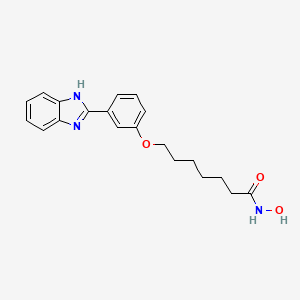
Ulmoidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulmoidol is a unique ursane-type nortriterpenoid compound isolated from the leaves of Eucommia ulmoides Oliv. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of neuroinflammation and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ulmoidol is primarily isolated from the leaves of Eucommia ulmoides Oliv. The extraction process involves the use of ethanol to obtain an extract, which is then subjected to various chromatographic techniques to isolate this compound . The structure of this compound is determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through the extraction and purification of Eucommia ulmoides leaves. Further research and development are needed to establish efficient industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions: Ulmoidol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
Ulmoidol has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the chemistry of nortriterpenoids.
Biology: The compound is investigated for its biological activities, particularly its anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
Ulmoidol exerts its effects by targeting specific molecular pathways. It significantly inhibits the production of proinflammatory mediators and reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2. This compound also inhibits the cluster of differentiation 14/Toll-like receptor 4 signaling pathway, limiting the activation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Notably, this compound prevents PU box binding-1 from binding to DNA, suggesting that PU.1 might be a potential target .
Comparación Con Compuestos Similares
- Corosolic Acid: Known for its anti-diabetic properties.
- Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
- Ursolic Acid: Possesses anti-inflammatory, anti-cancer, and hepatoprotective properties .
Propiedades
Fórmula molecular |
C29H42O5 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5R,6S,8R,9R,11R,14R,15S,18S,21R,22S,23R)-8,9-dihydroxy-6,14,15,21,22-pentamethyl-10-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C29H42O5/c1-14-7-10-28-12-11-27(6)26(5)9-8-17-16(3)19(31)18(30)13-25(17,4)22(26)20-23(33-20)29(27,34-24(28)32)21(28)15(14)2/h14-15,17-23,30-31H,3,7-13H2,1-2,4-6H3/t14-,15+,17+,18-,19-,20+,21-,22-,23+,25+,26-,27+,28+,29-/m1/s1 |
Clave InChI |
CGDNMHCUSPXQHB-ASWZSIAWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5[C@H]7[C@@H]([C@@]4([C@@H]2[C@H]1C)OC3=O)O7)C)O)O)C)C |
SMILES canónico |
CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C7C(C4(C2C1C)OC3=O)O7)C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



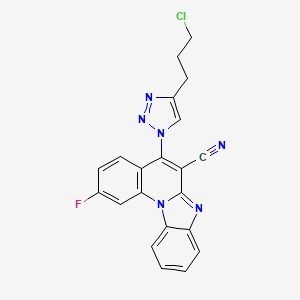

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)

